molecular formula C17H13F2N3O3S B2389262 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923107-51-1

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Katalognummer B2389262
CAS-Nummer: 923107-51-1
Molekulargewicht: 377.37
InChI-Schlüssel: UJCBVFYKDVKDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as DFB-Fu, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. In

Wirkmechanismus

The mechanism of action of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models of cancer, and has shown promising results in both in vitro and in vivo studies. Additionally, this compound has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile.
One limitation of this compound for lab experiments is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans is not yet fully understood. Additionally, this compound may have limited efficacy in certain types of cancer, or in cancer cells that have developed resistance to HSP90 inhibitors.

Zukünftige Richtungen

There are several future directions for research on N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. One area of research is to further investigate the mechanism of action of this compound, and to identify the specific proteins that are affected by its inhibition of HSP90. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in various types of cancer, and to identify potential biomarkers that could be used to predict patient response to the drug.
Another area of research is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Combination therapies may be more effective than single-agent therapies, and could potentially reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which disrupts the function of various proteins that are important for cancer cell survival and growth. While this compound has shown advantages for lab experiments, further research is needed to fully understand its efficacy and safety in humans, as well as its potential for use in combination with other cancer therapies.

Synthesemethoden

The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2,6-difluorobenzylamine, furan-2-carboxylic acid, and thiazole-2-carboxylic acid. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to be effective in reducing tumor growth in animal models of cancer.

Eigenschaften

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-12-3-1-4-13(19)11(12)8-20-15(23)7-10-9-26-17(21-10)22-16(24)14-5-2-6-25-14/h1-6,9H,7-8H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCBVFYKDVKDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.